molecular formula C14H10Cl2O B3025058 3,4'-Dichloro-4-methylbenzophenone CAS No. 951890-86-1

3,4'-Dichloro-4-methylbenzophenone

Cat. No.: B3025058
CAS No.: 951890-86-1
M. Wt: 265.1 g/mol
InChI Key: QNVLVAUNMVUCJK-UHFFFAOYSA-N
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Description

3,4’-Dichloro-4-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene rings. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’-Dichloro-4-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of p-toluoyl chloride with 3,4-dichlorophenylboronic acid in the presence of bis-triphenylphosphine-palladium (II) chloride and potassium phosphate in toluene at 80°C .

Industrial Production Methods

Industrial production of 3,4’-Dichloro-4-methylbenzophenone typically involves large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dichloro-4-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3,4’-Dichloro-4-methylbenzophenone is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4’-Dichloro-4-methylbenzophenone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit certain enzymatic activities, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but lacks the methyl group.

    4-Methylbenzophenone: Similar but lacks the chlorine atoms.

    4,4’-Dimethylbenzophenone: Contains two methyl groups instead of chlorine atoms.

Uniqueness

3,4’-Dichloro-4-methylbenzophenone is unique due to the presence of both chlorine atoms and a methyl group, which confer specific chemical properties and reactivity. This combination makes it particularly useful in certain synthetic and industrial applications where other benzophenone derivatives may not be as effective .

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVLVAUNMVUCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229725
Record name (3-Chloro-4-methylphenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-86-1
Record name (3-Chloro-4-methylphenyl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-methylphenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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